

Oxalyl Bromide: A Comprehensive Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethanediyl dibromide*

Cat. No.: *B108731*

[Get Quote](#)

Introduction

Oxalyl bromide ($C_2Br_2O_2$) is a highly reactive and versatile reagent that holds a significant place in the synthetic organic chemist's toolkit. As an ethanediyl dihalide, it is primarily utilized for the efficient conversion of carboxylic acids to acyl bromides, a critical transformation in the synthesis of various pharmaceuticals and fine chemicals. This guide provides an in-depth exploration of the chemical and physical properties of oxalyl bromide, its synthesis, safe handling protocols, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. Oxalyl bromide, also known by its IUPAC name **ethanediyl dibromide**, is a fuming liquid that can range in color from colorless to light or dark yellow.^{[1][2][3]} Its core chemical and physical characteristics are summarized in the table below.

Property	Value	References
Chemical Formula	<chem>C2Br2O2</chem>	[4][5]
Molecular Weight	215.83 g/mol	[4][6][7]
CAS Number	15219-34-8	[8][9]
Appearance	Clear, colorless to light/dark yellow liquid	[1][2][3]
Melting Point	-19 °C	[1][7][9]
Boiling Point	105-107 °C at 760 mmHg; 16-17 °C at 10 mmHg	[1][7][9]
Density	~1.517 g/mL at 25 °C	[1][2]
Refractive Index	~1.522 at 20 °C	[1][9]
Solubility	Reacts violently with water	[2][3]

One of the most critical properties of oxalyl bromide is its high reactivity with water.[2][3] This exothermic reaction produces corrosive hydrogen bromide gas, carbon monoxide, and carbon dioxide, necessitating stringent anhydrous handling conditions.[10] Due to its hazardous nature, it is classified as a dangerous good for transportation.[4]

Synthesis and Purification

The laboratory-scale synthesis of oxalyl bromide is most commonly achieved through the reaction of oxalyl chloride with hydrogen bromide.[11] This halogen exchange reaction is typically performed by bubbling anhydrous hydrogen bromide gas through pure oxalyl chloride.

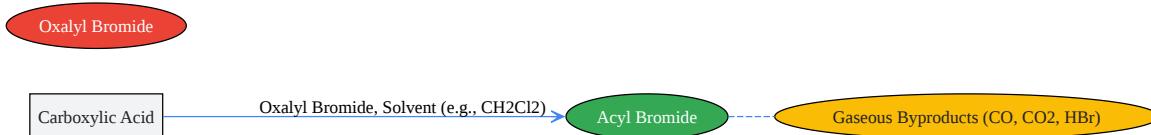
Experimental Protocol: Synthesis of Oxalyl Bromide[11]

- Setup: A flame-dried, three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a condenser fitted with a drying tube is charged with 100g of pure oxalyl chloride.
- Reaction: The flask is cooled in an ice bath, and a steady stream of anhydrous hydrogen bromide gas (approximately 8 molar equivalents) is passed through the oxalyl chloride with

vigorous stirring over a period of 12 hours.

- Equilibration: The reaction mixture is allowed to stand for an additional 6 hours at room temperature to ensure complete conversion.
- Purification: The resulting mixture is purified by fractional distillation under reduced pressure (720 mmHg). The fraction boiling at 102-103 °C is collected as pure oxalyl bromide. The typical yield for this procedure is around 85%.
- Decolorization: Any discoloration of the product due to the presence of free bromine can be removed by shaking the distilled liquid with a small amount of metallic mercury.

Causality of Experimental Choices: The use of anhydrous conditions is paramount to prevent the violent reaction of oxalyl bromide with water, which would significantly reduce the yield and pose a safety hazard. The slow addition of hydrogen bromide and cooling of the reaction vessel help to control the exothermicity of the reaction. Fractional distillation is essential for separating the desired product from any remaining starting material and byproducts.


Key Applications in Organic Synthesis

Oxalyl bromide is a valuable reagent in a variety of organic transformations, primarily driven by its ability to act as an efficient brominating agent.[\[1\]](#)

Conversion of Carboxylic Acids to Acyl Bromides

The most prominent application of oxalyl bromide is the conversion of carboxylic acids to their corresponding acyl bromides. This reaction proceeds under mild conditions and is often preferred over other methods due to the clean formation of gaseous byproducts (CO, CO₂, and HBr), which simplifies purification.

Workflow for Acyl Bromide Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for Acyl Bromide Synthesis

The resulting acyl bromides are highly reactive intermediates that can be readily converted into a wide range of functional groups, including esters, amides, and ketones, making them crucial building blocks in drug discovery and development.

Synthesis of Heterocyclic Compounds

Oxalyl bromide also serves as a key reagent in the synthesis of various heterocyclic compounds. For instance, it is used in the preparation of 3-bromocyclopenten-2-one from cyclopentane-1,3-dione.^{[1][9]} This transformation provides a valuable intermediate for the synthesis of more complex molecular architectures.^[1]

Other Synthetic Applications

Further applications of oxalyl bromide include its use in the synthesis of carbon-substituted iminium salts and as a reactant in the cyclization to produce CRF1 receptor antagonists.^[9] Its versatility continues to be explored in the development of novel synthetic methodologies.^[1]

Safety and Handling

Oxalyl bromide is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.^{[1][3]} It is harmful if inhaled and causes severe skin burns and eye damage.^{[3][12]}

Mandatory Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles and a face shield are essential.
- Hand Protection: Use of chemically resistant gloves is mandatory.
- Skin and Body Protection: A lab coat should be worn.
- Respiratory Protection: An appropriate respirator must be used when handling this substance.[1][13]

Storage: Oxalyl bromide should be stored in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents.[1][12] The container must be tightly sealed to prevent exposure to atmospheric moisture.[1]

Conclusion

Oxalyl bromide is a powerful and versatile reagent for a range of synthetic transformations, most notably the preparation of acyl bromides. Its high reactivity necessitates stringent handling and storage procedures to ensure laboratory safety. By understanding its chemical properties and adhering to established protocols, researchers can effectively leverage oxalyl bromide in the synthesis of complex molecules, thereby advancing the fields of medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Wholesale OXALYL BROMIDE Supplier,OXALYL BROMIDE Exporter from Palghar India [zarlishpolymaterials.co.in]
- 3. Oxalyl bromide - Hazardous Agents | Haz-Map [haz-map.com]
- 4. scbt.com [scbt.com]

- 5. oxalyl bromide [webbook.nist.gov]
- 6. オキサリルブロミド - NSC 96957, エタンジオイルジブロミド [sigmaaldrich.com]
- 7. OXALYL BROMIDE | 15219-34-8 [chemicalbook.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. 草酰溴 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Oxalylbromid – Wikipedia [de.wikipedia.org]
- 11. prepchem.com [prepchem.com]
- 12. fishersci.com [fishersci.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [Oxalyl Bromide: A Comprehensive Technical Guide for Synthetic Chemists]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b108731#molecular-weight-and-formula-of-oxalyl-bromide\]](https://www.benchchem.com/product/b108731#molecular-weight-and-formula-of-oxalyl-bromide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

